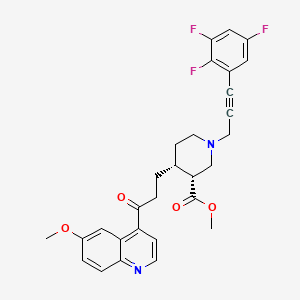
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate
説明
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C29H27F3N2O4 and its molecular weight is 524.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate , often referred to as RPR260243, is a notable activator of the human ether-à-go-go-related gene (hERG) potassium channels. These channels play a critical role in cardiac repolarization and are essential for maintaining a normal heart rhythm. This article explores the biological activity of RPR260243, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
RPR260243 acts primarily as an agonist of the hERG potassium channel. It enhances the channel's activity through a dual mechanism that involves:
- Slowed Deactivation : RPR260243 significantly slows the deactivation of hERG currents when applied to cells expressing these channels.
- Attenuated P-type Inactivation : The compound reduces the rate at which the hERG channels become inactive, thereby increasing their open probability.
These effects were observed in patch-clamp electrophysiology studies, where RPR260243 demonstrated concentration-dependent activity within a range of 1 to 30 µM .
Electrophysiological Effects
The electrophysiological profile of RPR260243 reveals its potential in modulating cardiac action potentials:
- Current Deactivation : The application of RPR260243 resulted in a dramatic slowing of current deactivation in hERG channels.
- Temperature and Voltage Dependence : The effects are influenced by temperature and voltage, indicating that the compound's efficacy may vary under different physiological conditions.
Therapeutic Implications
RPR260243's ability to activate hERG channels presents potential therapeutic applications, particularly in conditions associated with delayed repolarization such as Long QT Syndrome (LQTS), congestive heart failure, and diabetes. By enhancing hERG channel function, RPR260243 may help prevent arrhythmias associated with these conditions .
Study on hERG Channel Activation
A significant study published in Molecular Pharmacology investigated the effects of RPR260243 on hERG channels. The findings indicated that this compound not only activates the channel but also modifies its kinetics in a way that could mitigate the risks associated with drugs that block hERG activity. This study emphasizes the dual role of RPR260243 as both an activator and a potential protective agent against drug-induced QT prolongation .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between RPR260243 and other known hERG activators such as PD-118057. While both compounds enhance hERG channel activity, they do so through different mechanisms. For instance, PD-118057 has been shown to reduce action potential duration and QT interval in animal models without significantly affecting sodium or calcium currents . This highlights the unique profile of RPR260243 as a specific enhancer of hERG activity.
特性
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O4/c1-37-21-6-7-26-23(16-21)22(9-11-33-26)27(35)8-5-18-10-13-34(17-24(18)29(36)38-2)12-3-4-19-14-20(30)15-25(31)28(19)32/h6-7,9,11,14-16,18,24H,5,8,10,12-13,17H2,1-2H3/t18-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJDNKCWKBFGKF-KOSHJBKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















